

The Synthesis of Oxaziclomefone: An In-depth Technical Guide

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Compound of Interest

Compound Name: Oxaziclomefone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaziclomefone is a potent herbicide primarily utilized for weed control in rice cultivation.^[1] Its unique mode of action, which involves the inhibition of cell expansion in grassy weeds, sets it apart from many other commercial herbicides.^{[1][2]} This technical guide provides a comprehensive overview of the primary synthetic routes for **oxaziclomefone**, complete with detailed experimental protocols, quantitative data, and process visualizations. The information presented herein is curated from scientific literature and patent filings to aid researchers and professionals in the fields of agrochemical synthesis and drug development.

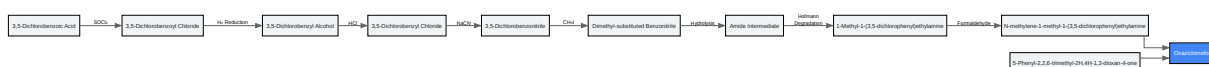
Core Synthetic Strategies

The synthesis of **oxaziclomefone**, chemically known as 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-3,4-dihydro-6-methyl-5-phenyl-2H-1,3-oxazin-4-one, is primarily achieved through the condensation of two key intermediates. The first is a derivative of 3,5-dichlorobenzene, which provides the dichlorophenyl moiety of the final molecule. The second is a phenylacetate derivative that forms the core oxazinone ring structure. Two principal routes for the synthesis of the crucial intermediate, N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine, have been reported, starting from 3,5-dichlorobenzoic acid.^[3] A third, distinct synthetic approach involves the cyclization of a hydrazone derivative.^[4]

Route 1: Synthesis via 3,5-Dichlorobenzonitrile Intermediate

This route commences with 3,5-dichlorobenzoic acid and proceeds through a nitrile intermediate to generate the key amine, which is then used to construct the final oxazinone ring.

Logical Flow of Route 1



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Caption: Synthesis of **Oxaziclomefone** via the Dichlorobenzonitrile pathway.

Experimental Protocols for Route 1

Step 1: Synthesis of 1-Methyl-1-(3,5-dichlorophenyl)ethanamine

This multi-step process begins with 3,5-dichlorobenzoic acid.[3]

- Chlorination: 3,5-dichlorobenzoic acid is reacted with thionyl chloride (SOCl_2) to yield 3,5-dichlorobenzoyl chloride.[3]
- Reduction: The resulting acid chloride is reduced with hydrogen to form 3,5-dichlorobenzyl alcohol.[3]
- Halogenation: Treatment with hydrochloric acid (HCl) converts the alcohol to 3,5-dichlorobenzyl chloride.[3]
- Cyanation: The benzyl chloride is then reacted with sodium cyanide (NaCN) to produce 3,5-dichlorobenzonitrile.[3]

- Alkylation: The benzonitrile is treated with methyl iodide (CH_3I) to introduce the dimethyl-substituted group.[3]
- Hydrolysis and Degradation: The resulting compound is hydrolyzed to an amide, which then undergoes Hofmann degradation to yield 1-methyl-1-(3,5-dichlorophenyl)ethylamine.[3]

Step 2: Synthesis of N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine

- Procedure: 1-Methyl-1-(3,5-dichlorophenyl)ethylamine (7.5 g) is added slowly to a 37% aqueous formaldehyde solution (4.6 g) at room temperature. The reaction is allowed to proceed for 7 hours. A saturated aqueous sodium hydrogen carbonate solution is added, and the mixture is extracted with ether. The organic layer is washed with saturated saline and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the product as white crystals (8.6 g).[5]

Step 3: Synthesis of 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxan-4-one

This intermediate is prepared from ethyl phenylacetate.

- Claisen Condensation: Ethyl phenylacetate is reacted with ethyl acetate through a Claisen condensation to form ethyl 3-phenylacetoacetate.[3]
- Hydrolysis and Cyclization: The ethyl 3-phenylacetoacetate is hydrolyzed and then reacted with acetone to yield 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxan-4-one.[3]

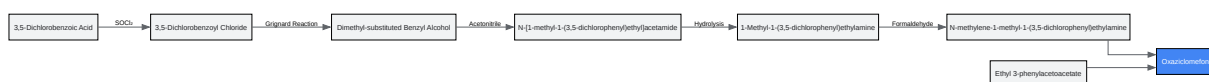
Step 4: Final Synthesis of **Oxaziclomefone**

- Procedure: A mixture of 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one (0.65 g) and N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine (0.65 g) is heated at 150°C for 30 minutes. The reaction mixture is then recrystallized from a mixed solvent of hexane and ethyl acetate to obtain **oxaziclomefone** (0.90 g).

Route 2: Synthesis via Grignard Reaction

This alternative route also starts from 3,5-dichlorobenzoic acid but employs a Grignard reaction to introduce the dimethyl group.

Logical Flow of Route 2



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Caption: Synthesis of **Oxaziclomefone** via the Grignard Reaction pathway.

Experimental Protocols for Route 2

Step 1: Synthesis of 1-Methyl-1-(3,5-dichlorophenyl)ethylamine

- Chlorination: 3,5-dichlorobenzoic acid is reacted with thionyl chloride to prepare 3,5-dichlorobenzoyl chloride.[3]
- Grignard Reaction: The acid chloride undergoes a Grignard reaction to produce a dimethyl-substituted benzyl alcohol.[3]
- Ritter Reaction: The alcohol is then reacted with acetonitrile to form N-[1-methyl-1-(3,5-dichlorophenyl)ethyl]acetamide.[3]
- Hydrolysis: The acetamide is hydrolyzed to yield 1-methyl-1-(3,5-dichlorophenyl)ethylamine.[3]

Step 2: Synthesis of N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine

The protocol is the same as in Route 1.

Step 3: Synthesis of Ethyl 3-phenylacetoacetate

This intermediate is prepared by the Claisen condensation of ethyl phenylacetate and ethyl acetate.[3]

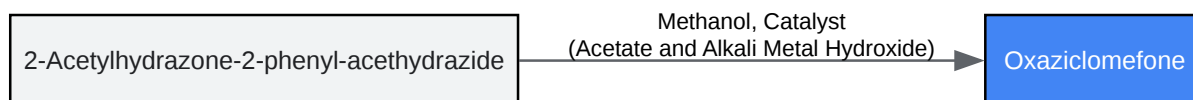
Step 4: Final Synthesis of **Oxaziclomefone**

Oxaziclomefone is prepared by reacting ethyl 3-phenylacetoacetate with N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine.[3]

Route 3: Synthesis via Hydrazone Cyclization (Patent CN113896689B)

This patented method provides an alternative pathway to **oxaziclomefone** through the cyclization of a hydrazone derivative.[4]

Logical Flow of Route 3



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Caption: Synthesis of **Oxaziclomefone** via Hydrazone Cyclization.

Experimental Protocol for Route 3

- Procedure: 2-acetylhydrazone-2-phenyl-acethydrazide is subjected to a cyclization reaction in methanol as a solvent. The reaction is carried out in the presence of a catalyst containing acetate and an alkali metal hydroxide. The reaction temperature is maintained between 100-120°C for 4-6 hours to yield **oxaziclomefone**. [4] This method is reported to have a yield of 88% when using butanol as a solvent and anhydrous sodium acetate as a catalyst with a reflux time of 15-16 hours.[4]

Quantitative Data Summary

Route	Key Intermediate Synthesis Step	Starting Materials	Reagents /Catalysts	Reaction Conditions	Yield	Reference
Route 1 & 2	N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine	1-Methyl-1-(3,5-dichlorophenyl)ethylamine, Formaldehyde (37% aq.)	None specified	Room temperature, 7 hours	High	[5]
Route 1	Final Cyclization	5-Phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one, N-methylene intermediate	None specified	150°C, 30 minutes	-	
Route 3	Cyclization of Hydrazone	2-Acetylhydrazone-2-phenyl-acethydrazide	Methanol, Acetate, Alkali Metal Hydroxide	100-120°C, 4-6 hours	-	[4]
Route 3	Cyclization of Hydrazone (alternative)	2-Acetylhydrazone-2-phenyl-acethydrazide	Butanol, Anhydrous Sodium Acetate	Reflux, 15-16 hours	88%	[4]

Conclusion

The synthesis of **oxaziclomefone** can be accomplished through several distinct routes, with the most common pathways originating from 3,5-dichlorobenzoic acid. These routes converge on the formation of a key N-methylene intermediate, which is then condensed with a phenylacetate derivative to form the final product. A patented alternative route offers a more direct cyclization approach. The choice of a particular synthetic route in a research or industrial setting will likely depend on factors such as the availability and cost of starting materials, reaction efficiency, and scalability. This guide provides a foundational understanding of these synthetic pathways to support further research and development in the field of agrochemicals.

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